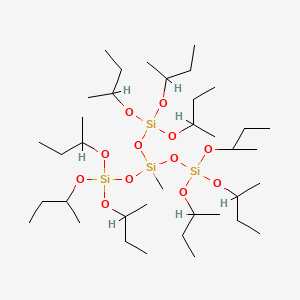
2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (2-Cl-N-(5-Cl-2-MOP)A) is a chemical compound belonging to the class of amides. It is a colorless, odorless, and crystalline solid at room temperature. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the production of various polymers. This compound has a wide range of applications in the fields of medicine, agriculture, and industry.
Applications De Recherche Scientifique
Metabolism and Environmental Behavior
Comparative Metabolism in Mammalian Systems : Studies have shown that chloroacetamide herbicides, which share structural similarities with "2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide," are metabolized in liver microsomes of both humans and rats. This process involves complex metabolic activation pathways that may lead to the formation of DNA-reactive products, suggesting implications for carcinogenicity and environmental persistence (Coleman et al., 2000).
Soil Adsorption and Activity : The adsorption, mobility, and efficacy of chloroacetamide herbicides in soil have been extensively studied. These studies indicate that the behavior of these compounds in the environment is significantly influenced by soil properties, such as organic matter content and soil texture (Peter & Weber, 1985).
Herbicidal Activity and Resistance
Photodegradation and Biotransformation : Research into the sunlight photodegradation of metolachlor, a compound structurally related to "2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide," provides insights into the environmental degradation pathways of chloroacetamide herbicides. These findings are critical for understanding the persistence and potential environmental impact of such compounds (Kochany & Maguire, 1994).
Mechanisms of Action and Resistance : The inhibition of fatty acid synthesis by chloroacetamides in green algae has been documented, highlighting the biochemical pathways through which these compounds exert their herbicidal activity. Such studies are essential for the development of new herbicides and for understanding resistance mechanisms in target species (Weisshaar & Böger, 1989).
Synthesis and Chemical Transformations
Catalytic Hydrogenation for Green Synthesis : The development of green synthetic methods for amide derivatives related to "2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide" has been explored. Catalytic hydrogenation processes offer environmentally friendly alternatives for the synthesis of such compounds, which are important intermediates in the production of dyes and other chemicals (Zhang, 2008).
Structural Studies and Co-crystal Formation : Structural investigations of quinoline derivatives featuring amide bonds provide insights into the molecular configurations and potential for forming co-crystals. Such studies are pertinent for understanding the chemical properties and reactivity of "2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide" and related compounds (Kalita & Baruah, 2010).
Propriétés
IUPAC Name |
2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-8-3-2-6(11)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPULYDBQXNEJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354583 | |
| Record name | 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
CAS RN |
35588-41-1 | |
| Record name | 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35588-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5'-DICHLORO-2'-METHOXYACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)






